molecular formula C14H16O3S B14409246 1-Butylnaphthalene-2-sulfonic acid CAS No. 85567-58-4

1-Butylnaphthalene-2-sulfonic acid

Cat. No.: B14409246
CAS No.: 85567-58-4
M. Wt: 264.34 g/mol
InChI Key: KGRKBAKQGAXOFO-UHFFFAOYSA-N
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Description

Contextual Significance of Naphthalene (B1677914) Sulfonic Acids in Chemical Science

Naphthalene sulfonic acids are a class of organic compounds derived from naphthalene, a bicyclic aromatic hydrocarbon. drugbank.com The addition of a sulfonic acid group (-SO3H) to the naphthalene ring renders these compounds water-soluble and imparts acidic properties. wikipedia.org This class of compounds, including isomers like naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid, has long been crucial in the chemical industry. wikipedia.org They serve as key intermediates in the synthesis of a wide array of organic molecules, most notably azo dyes and pigments. ontosight.ai The position of the sulfonic acid group on the naphthalene ring significantly influences the compound's stability and reactivity. For instance, naphthalene-2-sulfonic acid is more stable than its counterpart, naphthalene-1-sulfonic acid. wikipedia.org

The versatility of naphthalene sulfonic acids extends to their use as surfactants, dispersing agents, and intermediates in the production of pharmaceuticals. ontosight.aiontosight.ai Their sodium salts, in particular, are widely utilized for their excellent wetting, emulsifying, and foaming properties. chemicalbook.com

Rationale for Focused Research on 1-Butylnaphthalene-2-sulfonic Acid and Related Alkylnaphthalene Sulfonic Acids

Research into alkylnaphthalene sulfonates has demonstrated their value as surfactants. researchgate.net The synthesis of these compounds, often through processes like the Wurtz-Fittig reaction or by direct alkylation and sulfonation of naphthalene, allows for the tuning of their properties for specific applications. researchgate.netgoogle.com For example, the length and branching of the alkyl chain can be varied to optimize performance in areas such as detergency and as superplasticizers in concrete. researchgate.netwikipedia.org

The synthesis of butylnaphthalene sulfonic acid can be achieved through the reaction of naphthalene with n-butanol in the presence of concentrated sulfuric acid. zjzgchem.com This process typically involves a low-temperature condensation followed by a higher-temperature sulfonation reaction. zjzgchem.com The resulting alkylnaphthalene sulfonic acid is often converted to its sodium salt for commercial use. google.comzjzgchem.com

Interdisciplinary Research Landscape and Emerging Trends

The study of this compound and its relatives is increasingly interdisciplinary. Beyond their traditional roles in the dye and detergent industries, these compounds are finding new applications in advanced materials and biotechnology.

One emerging trend is the use of alkylnaphthalene sulfonates as components in high-performance lubricating oils. Research has shown that multi-butylnaphthalenes, synthesized through the alkylation of naphthalene with n-butene, exhibit promising tribological properties. mdpi.com The number of butyl side chains on the naphthalene ring has been found to directly impact the friction reduction and anti-wear capabilities of the resulting oil. mdpi.com

Furthermore, derivatives of naphthalene sulfonic acid are being investigated for their potential in creating electrically conductive polymers for biomedical applications. For instance, naphthalene-2-sulfonic acid sodium salt has been used as a dopant in the creation of polymer nanocomposites that can support the growth of nerve cells. taylorandfrancis.com The biodegradability of some of these compounds is also a significant area of research, with studies exploring the microbial degradation of naphthalene sulfonates to address their environmental impact. nih.gov The sulfonic group can make these compounds resistant to biodegradation, leading to potential accumulation in aquatic environments. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85567-58-4

Molecular Formula

C14H16O3S

Molecular Weight

264.34 g/mol

IUPAC Name

1-butylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C14H16O3S/c1-2-3-7-13-12-8-5-4-6-11(12)9-10-14(13)18(15,16)17/h4-6,8-10H,2-3,7H2,1H3,(H,15,16,17)

InChI Key

KGRKBAKQGAXOFO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC2=CC=CC=C21)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Butylnaphthalene 2 Sulfonic Acid

Alkylation and Sulfonation Strategies for Naphthalene (B1677914) Core Functionalization

The creation of the 1-butylnaphthalene-2-sulfonic acid structure relies on the strategic introduction of both the butyl group and the sulfonic acid moiety onto the naphthalene ring. The regioselectivity of these additions is critical in determining the final isomer and, consequently, the properties of the compound.

Regioselective Alkylation of Naphthalene (e.g., Butylation) with Olefins

The alkylation of naphthalene, specifically butylation, is a key step in forming the butylnaphthalene backbone. The use of olefins, such as n-butene, in the presence of an acid catalyst allows for the electrophilic substitution of a hydrogen atom on the naphthalene ring with a butyl group. researchgate.net The position of this substitution is highly dependent on the catalyst and reaction conditions.

Research into the alkylation of naphthalene has shown that catalyst systems can direct the substitution to specific positions. For instance, the use of zeolite catalysts has been explored to achieve high regioselectivity in the dialkylation of naphthalene. google.comchemicalbook.comrsc.org In the synthesis of multi-butylnaphthalenes using n-butene, trifluoromethanesulfonic acid has proven to be an effective catalyst, achieving high conversion of naphthalene. researchgate.net While electrophilic aromatic substitution on naphthalene typically favors the α-position (C1, C4, C5, C8) under kinetic control, different catalytic approaches can influence the final product distribution. For example, rhodium-based catalysts have been used to achieve selective β-alkenylation of naphthalene with olefins like ethylene (B1197577) and propylene. google.com

A study on the butylation of naphthalene with n-butene catalyzed by trifluoromethanesulfonic acid demonstrated the following results under optimized conditions:

ParameterValueFinding
Naphthalene Conversion98.5%High efficiency in converting the starting material.
Multi-butylnaphthalenes Selectivity98.8%Strong preference for the formation of the desired alkylated products.
CatalystTrifluoromethanesulfonic acidExhibited excellent catalytic performance for the alkylation reaction.

This table summarizes the findings from a study on the synthesis of multi-butylnaphthalenes. researchgate.net

Directed Sulfonation Techniques for Specific Isomers (e.g., conversion of 1-sulfonic acid to 2-sulfonic acid isomer)

The sulfonation of naphthalene introduces the sulfonic acid (-SO₃H) group. The position of this group is highly sensitive to reaction temperature. Sulfonation at lower temperatures (around 80°C) is kinetically controlled and yields primarily naphthalene-1-sulfonic acid (the α-isomer). acs.org However, at higher temperatures (above 150-160°C), the reaction becomes thermodynamically controlled, favoring the formation of the more stable naphthalene-2-sulfonic acid (the β-isomer). acs.orgnih.govtaylorfrancis.com

This temperature-dependent equilibrium is a critical tool for directing the synthesis towards the desired 2-sulfonic acid isomer. If the reaction is performed at a high temperature, any initially formed 1-sulfonic acid isomer will rearrange to the more stable 2-sulfonic acid. taylorfrancis.comprepchem.com This process is often referred to as isomerization. To maximize the yield of the β-isomer, the reaction mixture can be heated for an extended period, during which the less stable α-isomer is hydrolyzed back to naphthalene and then re-sulfonated to the β-isomer. njit.edunih.gov

Factors influencing the yield of naphthalene-2-sulfonic acid are detailed below:

FactorConditionEffect on Product
Temperature 160-165°CFavors formation of the thermodynamically stable β-isomer. njit.edunih.gov
Time ~2 hours at 160-165°CSufficient time allows for the conversion of the α-isomer to the β-isomer. njit.edu
Hydrolysis Cooling and adding waterDecomposes the unwanted α-naphthalenesulfonic acid. njit.edu
Solvent Use of a naphthenic solvent (e.g., decalin)Can significantly improve the product yield by suppressing naphthalene sublimation. nih.gov

This table highlights key conditions for the directed synthesis of naphthalene-2-sulfonic acid. nih.govnjit.edunih.gov

Condensation Reactions Involving Naphthalene and Butanol Precursors

An alternative and commercially practiced method for producing butylnaphthalene sulfonates involves a one-step condensation reaction. sigmaaldrich.com In this process, naphthalene, an alcohol such as n-butanol, and a sulfonating agent like concentrated sulfuric acid (often with oleum) are reacted together. sigmaaldrich.comwikipedia.org This reaction combines alkylation and sulfonation in a single step.

The process involves the initial formation of butylnaphthalene through the reaction of naphthalene and butanol, which is then immediately sulfonated by the sulfuric acid present in the mixture. wikipedia.org The control of temperature is crucial; the reaction begins with a low-temperature condensation to generate dibutylnaphthalene, followed by a gradual increase in temperature to facilitate the sulfonation reaction. wikipedia.org This method is known to produce a vigorous exotherm that requires careful management to prevent the dealkylation of the butyl groups and ensure product quality. wikipedia.org

Derivatization of the Sulfonic Acid Moiety

The sulfonic acid group in this compound is a versatile functional handle that can be readily converted into other functional groups, expanding its synthetic utility.

Formation of Sulfonate Salts

The acidic nature of the sulfonic acid group allows for its easy conversion into various sulfonate salts. This is typically the final step in the synthesis of many commercial alkyl naphthalene sulfonate products. sigmaaldrich.com The conversion is achieved through a simple neutralization reaction, where the alkylnaphthalene sulfonic acid is dissolved in or treated with an aqueous alkali. sigmaaldrich.com

Commonly used bases for this neutralization include sodium hydroxide (B78521) (NaOH) to form sodium salts, as well as calcium oxide (CaO) or sodium carbonate (Na₂CO₃) to produce calcium or sodium salts, respectively. njit.educhegg.com The resulting salt, such as sodium 1-butylnaphthalene-2-sulfonate, often exhibits enhanced water solubility compared to the free acid, which is advantageous for applications in aqueous systems like detergents and dispersants. sigmaaldrich.comwikipedia.org The aqueous solution of the salt can be used directly or dried to yield a solid product. Butylnaphthalenesulfonic acid can also react with amines, such as 2-aminoethanol, to form the corresponding salt. chemicalbook.comstackexchange.com

Conversion to Sulfonyl Halides for Subsequent Functionalization

For further chemical transformations, the sulfonic acid group can be converted into a more reactive sulfonyl halide, most commonly a sulfonyl chloride (-SO₂Cl). This transformation opens pathways to a wide range of derivatives, including sulfonamides and sulfonate esters.

The standard method for converting a sulfonic acid to a sulfonyl chloride involves treatment with a chlorinating agent. google.com Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are frequently used for this purpose. wikipedia.org The reaction of a sulfonic acid with thionyl chloride produces the corresponding sulfonyl chloride, with sulfur dioxide and hydrogen chloride as volatile byproducts. njit.eduwikipedia.org

Alternatively, the sodium salt of the sulfonic acid can be used as the starting material. For example, sodium 2-naphthalenesulfonate can be reacted with thionyl chloride or phosphorus oxychloride in a suitable solvent like chloroform (B151607) or acetonitrile (B52724) to yield 2-naphthalenesulfonyl chloride. chemicalbook.comnih.gov

ReagentSubstrateProductNotes
Thionyl Chloride (SOCl₂) Sulfonic AcidsSulfonyl ChloridesA common and effective reagent for this conversion. wikipedia.org
Phosphorus Pentachloride (PCl₅) Sulfonic AcidsSulfonyl ChloridesAnother classic reagent for preparing sulfonyl chlorides.
Phosphorus Oxychloride (POCl₃) Sodium NaphthalenesulfonateNaphthalenesulfonyl ChlorideUsed with the salt of the sulfonic acid. nih.gov

This table presents common reagents for the conversion of sulfonic acids to sulfonyl chlorides. nih.govwikipedia.org

Reaction with Amines to Form Sulfonamides

The conversion of this compound to its corresponding sulfonamides represents a key chemical transformation. Sulfonamides are a critical class of compounds, notably utilized in the development of pharmaceuticals. wikipedia.org The general method for this conversion first involves the transformation of the sulfonic acid into a more reactive intermediate, typically a sulfonyl chloride. This is a classic and widely used approach for the synthesis of sulfonamides. wikipedia.orgnih.gov

The process commences with the reaction of this compound with a chlorinating agent, such as thionyl chloride (SOCl₂), to yield 1-butylnaphthalene-2-sulfonyl chloride. This intermediate is then reacted with a primary or secondary amine to furnish the desired sulfonamide. The reaction is typically conducted in the presence of a base, like pyridine, to neutralize the hydrochloric acid (HCl) generated during the reaction. wikipedia.org

A variety of amines can be employed in this synthesis, leading to a diverse range of sulfonamide derivatives. The reaction conditions are generally mild and the yields are often high, making this a versatile and valuable synthetic tool.

Reactant 1 Reactant 2 Reagents Product Typical Reaction Conditions
This compoundThionyl chloride (SOCl₂)-1-Butylnaphthalene-2-sulfonyl chlorideInert solvent, gentle heating
1-Butylnaphthalene-2-sulfonyl chloridePrimary or Secondary Amine (R¹R²NH)Pyridine or other base1-Butylnaphthalene-2-sulfonamide (and derivatives)Inert solvent (e.g., THF, DCM), room temperature

Green Chemistry Principles in Synthesis Optimization

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonic acids and their derivatives to minimize environmental impact and enhance safety and efficiency.

Catalytic Approaches to Alkylnaphthalene Sulfonic Acid Production

The development of catalytic methods for the production of alkylnaphthalene sulfonic acids is a significant step towards more sustainable chemical manufacturing. Traditional sulfonation methods often rely on stoichiometric amounts of harsh reagents like concentrated sulfuric acid, leading to significant waste generation.

Modern approaches focus on the use of catalysts to improve the efficiency and selectivity of the sulfonation reaction. While specific catalytic systems for this compound are not extensively detailed in readily available literature, general advancements in the catalytic sulfonation of aromatic hydrocarbons are applicable. These can include the use of solid acid catalysts or metal-catalyzed systems that promote the sulfonation process under milder conditions and with higher atom economy. rsc.orgresearchgate.net These catalytic methods aim to reduce the amount of acid waste and allow for easier product separation and catalyst recycling.

Ultrasound-Assisted Synthesis Methods

Ultrasound-assisted synthesis has emerged as a powerful green chemistry technique for accelerating chemical reactions and improving yields. rsc.org The application of ultrasonic irradiation can enhance mass transfer and activate the reacting species, often leading to shorter reaction times and milder reaction conditions. nih.govnih.gov

In the context of synthesizing compounds like this compound and its derivatives, ultrasound can be applied at various stages. For instance, ultrasound has been successfully used in the synthesis of sulfonamides by promoting the condensation of sulfonyl chlorides with amines. researchgate.net This method often results in good to excellent yields in shorter timeframes compared to conventional methods. nih.gov The use of ultrasound aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for the use of more environmentally benign solvents.

Synthetic Step Conventional Method Ultrasound-Assisted Method Advantages of Ultrasound
Sulfonamide FormationStirring at room temperature for several hoursSonication for a shorter durationFaster reaction rates, improved yields, energy efficiency nih.govnih.gov
SulfonationHigh temperatures and concentrated acidsPotentially lower temperatures and milder conditionsEnhanced reaction kinetics, potential for reduced side products

Catalytic Roles of 1 Butylnaphthalene 2 Sulfonic Acid and Its Functionalized Analogues

Application as Homogeneous Acid Catalysts in Organic Synthesis

Sulfonic acids are recognized as powerful catalysts in numerous organic reactions due to their strong acidic properties. sulfonic-acid.comfiveable.me They function as effective proton donors, facilitating a wide range of acid-catalyzed reactions, including esterification, alkylation, and condensation reactions. sulfonic-acid.comfiveable.me The lipophilic nature of arylsulfonic acids, such as p-toluenesulfonic acid and methanesulfonic acid, renders them soluble in organic solvents, making them suitable for homogeneous catalysis. wikipedia.org

Mechanistic Investigations of Acid-Catalyzed Reactions

The catalytic activity of sulfonic acids stems from their ability to act as a source of protons. In a typical electrophilic aromatic substitution reaction like sulfonation, sulfuric acid acts as both the reagent and the catalyst. saskoer.ca The mechanism involves the activation of the electrophile by the acid catalyst. For instance, in sulfonation, sulfuric acid protonates another sulfuric acid molecule, leading to the formation of a highly electrophilic sulfonyloxonium ion (HSO₃⁺) and the release of water. saskoer.ca This activated electrophile is then attacked by the nucleophilic aromatic ring, forming a new carbon-sulfur bond and a carbocation intermediate. saskoer.ca Finally, a base, such as water, removes a proton from the carbocation, restoring aromaticity and regenerating the acid catalyst. saskoer.ca

In esterification reactions, the sulfonic acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Similarly, in alkylation reactions, the sulfonic acid can activate the alkylating agent, facilitating its addition to a nucleophilic substrate. sulfonic-acid.com The strong acidity of sulfonic acids allows these reactions to proceed under milder conditions than those requiring traditional mineral acids. sulfonic-acid.com

Development and Characterization of Heterogeneous Catalysts

To overcome the challenges associated with the separation and recovery of homogeneous catalysts, significant research has focused on the development of solid acid catalysts by immobilizing sulfonic acid functionalities onto various supports. This approach combines the high activity of sulfonic acids with the practical advantages of heterogeneous catalysis, such as ease of separation, reusability, and reduced environmental impact. tandfonline.comrsc.org

Sulfonic Acid-Functionalized Mesoporous Materials (SAMs) as Solid Acid Catalysts

Mesoporous materials, with their high surface areas and ordered pore structures, are excellent candidates for catalyst supports. Sulfonic acid-functionalized mesoporous materials (SAMs) have emerged as highly efficient solid acid catalysts for a variety of organic transformations. uq.edu.au These materials are typically synthesized by either grafting sulfonic acid groups onto the surface of a pre-synthesized mesoporous material or by co-condensation of a silica (B1680970) precursor with an organosilane containing a sulfonic acid group or a precursor that can be converted to a sulfonic acid. acs.orgmdpi.com

The synthesis of SAMs often involves the use of organosilanes like 3-mercaptopropyltrimethoxysilane (MPTMS), which introduces thiol (-SH) groups that are subsequently oxidized to sulfonic acid (-SO₃H) groups. acs.orgacs.org The co-condensation method has been shown to achieve a higher loading of sulfonic acid groups compared to grafting, leading to materials with high proton conductivity. acs.org The resulting SAMs have been successfully used in reactions such as the etherification of glycerol, demonstrating their potential in biorefinery applications. acs.org

Table 1: Comparison of Synthesis Methods for Sulfonic Acid-Functionalized Mesoporous Silica

Synthesis MethodDescriptionAdvantagesDisadvantagesReference
Grafting Sulfonic acid groups are attached to the surface of a pre-formed mesoporous material.Simpler procedure, preserves the original structure of the support.Lower functional group loading, potential for non-uniform distribution. mdpi.com
Co-condensation A silica precursor and an organosilane with a sulfonic acid (or precursor) group are condensed together.Higher functional group loading, more uniform distribution of active sites.Can be more complex, may require removal of a structure-directing agent. acs.orgacs.org

Carbon-Based Solid Acid Catalysts (e.g., from bio-based carbons, multi-walled carbon nanotubes)

Carbon materials, including those derived from biomass and multi-walled carbon nanotubes (MWCNTs), serve as robust supports for sulfonic acid catalysts due to their high surface area, thermal stability, and chemical inertness. cjcatal.comnih.gov Bio-based carbons can be produced from various renewable sources like wood powder, corn straw, and peanut shells through carbonization followed by sulfonation with sulfuric acid. cjcatal.combohrium.commdpi.com These catalysts have shown high activity in esterification reactions, which are crucial for biodiesel production. researchgate.netfrontiersin.org

MWCNTs can also be functionalized with sulfonic acid groups. This is typically achieved by first creating defects or carboxyl groups on the nanotube surface through acid treatment, followed by reaction with a molecule containing a sulfonic acid group or a precursor. nih.govorientjchem.orgresearchgate.net For instance, carboxylated MWCNTs can be reacted with 1-amino-2-naphthol-4-sulfonic acid (ANSA) to introduce sulfonic acid groups, which also enhances the dispersibility of the nanotubes in polar solvents. orientjchem.org Single-walled carbon nanotubes (SWNTs) have also been functionalized with polyaminobenzene sulfonic acid, creating a material with potential applications in various fields. sigmaaldrich.comcrescentchemical.com

Table 2: Properties of Different Carbon-Based Solid Acid Catalysts

Carbon SourceFunctionalization MethodKey PropertiesPotential ApplicationsReference
Wooden Powder Carbonization and sulfonationTurbostratic carbon structure, high -SO₃H content.Esterification of oleic acid. cjcatal.comresearchgate.net
Corn Straw Carbonization and sulfonationHigh acid density, good dispersion in polar solvents.Esterification for biodiesel production. bohrium.com
Multi-Walled Carbon Nanotubes (MWCNTs) Oxidation and amidation with ANSAGood aqueous solubility, enhanced antimicrobial activity.Antimicrobial materials. orientjchem.org
Single-Walled Carbon Nanotubes (SWNTs) Functionalization with polyaminobenzene sulfonic acidSoluble in water and some organic solvents.Advanced materials. sigmaaldrich.comcrescentchemical.com

Silica-Functionalized Catalysts for Sustainable Processes (e.g., MSN-SO3H)

Silica nanoparticles (SiO₂NPs) and mesoporous silica nanoparticles (MSNs) are widely used as supports for sulfonic acid catalysts due to their well-defined morphology, high surface area, and ease of functionalization. rsc.orgrsc.org The synthesis of sulfonic acid-functionalized silica (often denoted as SiO₂-Pr-SO₃H or MSN-SO₃H) typically involves the reaction of silica with an organosilane containing a propylsulfonic acid group. tandfonline.com These materials are effective and reusable heterogeneous catalysts for a variety of organic reactions, including the synthesis of heterocyclic compounds and multicomponent reactions. tandfonline.com

The functionalization can be achieved through post-grafting methods, where the silica surface is modified with organosilanes bearing thiol groups that are subsequently oxidized to sulfonic acids. rsc.org A co-condensation approach can also be employed to synthesize MSN-SO₃H, resulting in a catalyst with high organic functionalization. acs.org These silica-based catalysts have demonstrated excellent performance in Friedel-Crafts alkylation reactions and the esterification of fatty acids, highlighting their utility in sustainable chemical processes. acs.orgrsc.org

Table 3: Performance of Silica-Functionalized Sulfonic Acid Catalysts

CatalystReactionKey FindingsReference
SO₃H-SiO₂NPs Esterification of linoleic acid100% conversion in 2 hours, catalyst reusable for 5 cycles. rsc.org
MSN-SO₃H Friedel-Crafts alkylationHighly sustainable heterogeneous catalyst. acs.org
Fe₃O₄@silica sulfonic acid Synthesis of 1-substituted 1H-tetrazolesReusable for 6 cycles without significant loss of activity. rsc.org

Zeolite Catalysts in Alkylation Reactions of Naphthalene (B1677914) Derivatives

Zeolites are crystalline aluminosilicates with well-defined microporous structures that make them highly effective shape-selective catalysts for various hydrocarbon transformations, including the alkylation of naphthalene derivatives. researchgate.netgoogle.comrsc.org The catalytic activity of zeolites in these reactions is primarily attributed to their Brønsted acid sites. researchgate.net Zeolites such as HY, H-Beta, and HZSM-5 have been extensively studied for the alkylation of naphthalene with olefins to produce alkylnaphthalenes, which are valuable as synthetic lubricants. researchgate.netrsc.orgmdpi.com

The pore structure and acidity of the zeolite play a crucial role in determining its catalytic performance and product selectivity. researchgate.netmdpi.com For instance, large-pore zeolites like HY and H-Beta are generally more active and selective for the formation of mono-alkylnaphthalenes than smaller-pore zeolites. researchgate.net The introduction of mesoporosity into zeolites can further enhance their catalytic activity by improving the diffusion of bulky reactants and products. mdpi.com Furthermore, zeolites can be functionalized with sulfonic acid groups to create bifunctional catalysts with enhanced acidity and catalytic performance in reactions like the conversion of cellulose (B213188) to 5-hydroxymethylfurfural. nih.govnih.gov

Table 4: Zeolite Catalysts in Naphthalene Alkylation

Zeolite TypeAlkylating AgentKey FindingsReference
HY, Hβ Long-chain olefins (C₁₁-C₁₂)HY showed higher activity and mono-alkylnaphthalene selectivity than Hβ. researchgate.net
Modified HY Long-chain olefinsLa³⁺ and Mg²⁺ modification improved activity, selectivity, and stability. researchgate.net
Mesoporous Beta Benzyl (B1604629) chlorideEnhanced activity due to increased accessibility of acid sites and improved diffusion. mdpi.com
HFAU α-tetradeceneAchieved 95% naphthalene conversion with a service life of 480 hours. rsc.org

Specific Reaction Domains

Friedel-Crafts Alkylation Reactions

1-Butylnaphthalene-2-sulfonic acid and its analogues are effective catalysts in Friedel-Crafts alkylation reactions, a fundamental process in organic synthesis for forming carbon-carbon bonds. These sulfonic acids function as Brønsted acid catalysts, providing the necessary protons to activate reactants. Their catalytic activity is comparable to mineral acids like sulfuric acid but they are often preferred in organic reactions where a mineral acid might lead to undesirable side reactions such as charring or oxidation. neaseco.com

The general mechanism for a Friedel-Crafts alkylation involves the generation of a carbocation electrophile, which then attacks the aromatic ring. In the context of using an alcohol as an alkylating agent with an aromatic compound like 1,4-dimethoxybenzene, the sulfonic acid protonates the alcohol, facilitating the departure of a water molecule to form a stable carbocation. miracosta.edumnstate.edu This carbocation then undergoes electrophilic aromatic substitution with the electron-rich aromatic ring.

The effectiveness of sulfonic acid catalysts, including functionalized versions, has been demonstrated in various alkylation processes. For instance, methanesulfonic acid (MSA) has been successfully used as a catalyst for the Friedel-Crafts alkylation of naphthalene with 1-octene. researchgate.net The reaction conditions, such as temperature, reactant molar ratios, and catalyst amount, significantly influence the conversion of the olefin and the yield of the alkylated product. researchgate.net In one study, optimal conditions were found to be a reaction temperature of 80°C for 3 hours, which resulted in a high olefin conversion and product yield. researchgate.net

Solid-supported sulfonic acids have also been developed to facilitate easier catalyst separation and recycling. These heterogeneous catalysts, such as silica-supported sulfonic acids, have shown high activity in Friedel-Crafts reactions. researchgate.net The regioselectivity of the alkylation can also be influenced by the catalyst and reaction conditions. For example, in the sulfonylation of naphthalene, a reaction mechanistically related to alkylation, para and beta selectivities are observed. researchgate.net

The use of arenesulfonic acid-functionalized materials has been shown to result in higher stability and allows for several recycles of the catalyst in different reactions. mdpi.com This highlights the potential for developing more sustainable and industrially viable Friedel-Crafts alkylation processes using these types of catalysts.

Amide Bond Synthesis (Ritter Reaction)

The Ritter reaction is a significant method for the synthesis of N-alkyl amides from nitriles and a source of carbocations, such as alcohols or alkenes, under acidic conditions. wikipedia.orgorganic-chemistry.org this compound and its analogues can serve as effective acid catalysts in this transformation. The reaction proceeds through the formation of a stable carbocation from the alcohol or alkene, which then undergoes nucleophilic attack by the nitrogen atom of the nitrile to form a nitrilium ion intermediate. missouri.edu Subsequent hydrolysis of this intermediate yields the corresponding amide. missouri.edu

The use of strong acids is crucial for the Ritter reaction; however, traditional methods often employ stoichiometric amounts of corrosive mineral acids, leading to significant waste generation. wikipedia.orgresearchgate.net Sulfonic acid catalysts, including functionalized and solid-supported versions, offer a more environmentally benign alternative. For instance, a reusable solid acid catalyst composed of m-phenolsulfonic acid-formaldehyde resin has been successfully used for amide synthesis via the Ritter reaction, achieving yields up to 90%. acs.orgacs.org This catalyst demonstrated stability over several weeks in a continuous-flow system, highlighting its potential for industrial applications. acs.orgacs.org

Various sulfonic acid catalysts have been investigated for the Ritter reaction. Silica-bonded N-propyl sulphamic acid has been employed as a catalyst for the synthesis of amides from benzylic or tertiary alcohols and various nitriles under solvent-free conditions, resulting in high yields. ias.ac.in Additionally, sulfonic acid-functionalized carbon-based materials and natural clays (B1170129) have been explored as heterogeneous catalysts for amide bond synthesis, showing promising results with benzyl alcohol and acetonitrile (B52724) as model substrates. researchgate.net

The choice of catalyst and reaction conditions can be optimized to improve yields and selectivity. For example, studies have investigated the effect of different catalysts, catalyst amounts, solvents, and temperatures on the outcome of the Ritter reaction. ias.ac.in The development of efficient and recyclable sulfonic acid catalysts represents a significant advancement in making the Ritter reaction a more sustainable and versatile method for amide synthesis. acs.orgacs.org

Catalyst SystemSubstratesProduct YieldReference
m-Phenolsulfonic acid-formaldehyde resinNitriles and AlcoholsUp to 90% acs.orgacs.org
Silica-bonded N-propyl sulphamic acidBenzylic/Tertiary Alcohols and NitrilesHigh yields ias.ac.in
Sulfonic acid-functionalized MWCNTsBenzyl alcohol and Acetonitrile75% researchgate.net

Multicomponent Reactions and Rearrangements (e.g., Fries and Beckmann rearrangements)

Fries Rearrangement:

The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxy aryl ketone using an acid catalyst. wikipedia.orgthermofisher.com This reaction can be catalyzed by Brønsted acids like this compound. The mechanism generally involves the generation of an acylium ion, which then reacts with the aromatic ring in an electrophilic aromatic substitution. wikipedia.org The reaction is selective for ortho and para positions, and the product distribution can often be controlled by reaction conditions such as temperature. wikipedia.org

While Lewis acids are commonly used, strong Brønsted acids like methanesulfonic acid (MSA) have been shown to be effective and more environmentally friendly alternatives to catalysts like hydrofluoric acid. organic-chemistry.org MSA has been used successfully in the Fries rearrangement of phenyl acetate, a key step in the synthesis of paracetamol, achieving high conversion and selectivity. organic-chemistry.org Cation-exchanged montmorillonite (B579905) clays have also been shown to catalyze the Fries rearrangement of phenyl toluene-p-sulfonate. researchgate.net Although zeolites have been found to be unsuitable due to deactivation, strong sulfonic acids present a viable alternative. organic-chemistry.org

Beckmann Rearrangement:

The Beckmann rearrangement transforms an oxime into a substituted amide under acidic conditions. wikipedia.orgmasterorganicchemistry.com this compound can act as the acid catalyst in this process. The reaction is initiated by the protonation of the oxime's hydroxyl group, which facilitates a rearrangement where the group anti-periplanar to the leaving group migrates to the nitrogen atom. wikipedia.orgmasterorganicchemistry.com

A variety of acid catalysts are used for the Beckmann rearrangement, including sulfuric acid, polyphosphoric acid, and sulfonic acids. wikipedia.orgillinois.edu The classic "Beckmann solution" consists of acetic acid, hydrochloric acid, and acetic anhydride. illinois.edulibretexts.org More modern and environmentally benign approaches have utilized reagents like cyanuric chloride with a zinc chloride co-catalyst or hydroxylamine-O-sulfonic acid with a zinc(II) catalyst in water. wikipedia.orgorganic-chemistry.org The rearrangement is a crucial industrial process, notably in the synthesis of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. wikipedia.org

RearrangementCatalyst TypeKey FeaturesIndustrial Application
FriesBrønsted/Lewis AcidsRearrangement of phenolic esters to hydroxy aryl ketones. wikipedia.orgthermofisher.comSynthesis of paracetamol. organic-chemistry.org
BeckmannAcids (Sulfonic, etc.)Conversion of oximes to amides. wikipedia.orgmasterorganicchemistry.comProduction of Nylon 6. wikipedia.org

Biomass Valorization to Biofuels and Bioproducts

Sulfonic acid catalysts, including this compound and its functionalized analogues, play a crucial role in the conversion of biomass into valuable biofuels and bioproducts. rsc.org These catalysts offer a green alternative to traditional mineral acids for various acid-catalyzed reactions involved in biomass valorization. acs.org

One significant application is in the production of biodiesel through the esterification of fatty acids and the transesterification of triglycerides. rsc.org Amorphous carbon bearing sulfonic acid groups has demonstrated high catalytic performance in these reactions, surpassing conventional solid acid catalysts. rsc.org Similarly, sulfonated activated carbon derived from sources like corn cobs has been effectively used for biodiesel production. frontiersin.org

In the conversion of lignocellulosic biomass, sulfonic acid catalysts are employed in hydrothermal carbonization (HTC) to produce biocoal. acs.org The use of sulfonic acids like dodecylbenzenesulfonic acid (DBSA) and methanesulfonic acid (MSA) in HTC can enhance the yield and quality of the resulting hydrochar. acs.org Furthermore, these catalysts promote the depolymerization of lignin (B12514952) and can increase the yield of valuable platform chemicals like levulinic acid. acs.org

Sulfonated solid acids are also synthesized from biochar for applications such as the hydrolysis of complex organic molecules. lancs.ac.uk The process involves the sulfonation of biochar to introduce -SO3H groups, creating active catalytic sites. lancs.ac.uk These biochar-based catalysts have shown efficacy in the hydrolysis of glycosidic bonds, a key step in breaking down complex carbohydrates and other biomolecules. lancs.ac.ukosti.gov The acidity and catalytic activity of these materials are directly related to the density of sulfonic acid groups. osti.gov

The development of these solid acid catalysts from biomass and its residues represents a sustainable approach to catalysis, contributing to a circular bioeconomy. frontiersin.orgosti.gov

Biomass Conversion ProcessCatalyst TypeProductsReference
Biodiesel ProductionAmorphous carbon with -SO3H groupsBiodiesel rsc.org
Hydrothermal Carbonization (HTC)Dodecylbenzenesulfonic acid (DBSA), Methanesulfonic acid (MSA)Biocoal, Levulinic acid acs.org
Xylan HydrolysisSulfonated carbon-based solid acidsXylose osti.gov
Spiramycin HydrolysisSulfonated biocharHydrolyzed products lancs.ac.uk

Industrial Catalytic Processes

Sulfonic acid catalysts, including naphthalene sulfonic acids, are widely utilized in a variety of industrial applications due to their strong acidity, which is comparable to mineral acids like sulfuric acid. neaseco.com A significant advantage is their suitability for organic reactions where inorganic mineral acids might cause undesirable side effects such as charring or oxidation. neaseco.com

One major industrial application is in the production of resins and coatings. Sulfonic acids act as catalysts in the curing of thermoset resins, such as those used in paints and coatings. neaseco.com They are also employed in the manufacturing of phenolic foam. neaseco.com

The production of naphthalene sulfonic acids themselves is an important industrial process. Naphthalene is sulfonated using agents like sulfuric acid or sulfur trioxide. chemicalbook.comgloballcadataaccess.orggoogle.com The reaction conditions, particularly temperature, can be controlled to favor the formation of specific isomers, such as α- or β-naphthalenesulfonic acid. chemicalbook.comgoogle.com For instance, sulfonation at lower temperatures tends to yield the alpha-isomer, while higher temperatures favor the beta-isomer. globallcadataaccess.org Continuous processes for the production of naphthalene-sulfonic acid have been developed to improve efficiency and control over the reaction. google.com

Sodium butylnaphthalenesulfonate, derived from butylated naphthalene sulfonic acid, is an anionic surfactant with wide-ranging applications. google.com It is used as a wetting and bleeding agent in the textile and dyeing industries, an emulsifier and softening agent in the rubber industry, and a synergist for fertilizers and pesticides. google.com The production involves the alkylation of naphthalene with butanol, followed by sulfonation with oleum. google.com The control of the sulfonation temperature is critical to ensure product quality and safety. google.com

Furthermore, naphthalene sulfonic acid-formaldehyde condensates are important industrial products used as dispersants for pigments and dyes, in the synthesis of emulsifiers, and as superplasticizers for cement. globallcadataaccess.orggoogle.com

Catalyst Reusability and Stability Studies

A significant advantage of using sulfonic acid catalysts, particularly solid-supported and functionalized versions, is their potential for reusability and stability, which is crucial for developing sustainable and cost-effective chemical processes. mdpi.com

Heterogeneous sulfonic acid catalysts, such as those supported on silica or carbon, can be easily separated from the reaction mixture by simple filtration or centrifugation, allowing for their recovery and reuse in subsequent reaction cycles. mdpi.comnih.gov For example, silica-supported sulfonic acids have been shown to be recyclable for at least six cycles in the esterification of levulinic acid without a significant loss of activity or selectivity. nih.gov Similarly, calix[n]arene sulfonic acids, acting as surfactant-type Brønsted acid catalysts, have been recovered and reused multiple times in aqueous allylic alkylation reactions with consistently high yields. rsc.orgrsc.org

The stability of these catalysts is a key factor in their reusability. The sulfonic acid groups are often tethered to the support via organic linkers, which can help prevent the deactivation of the active sites. nih.gov Studies on spent catalysts have confirmed the presence of the sulfonic groups after multiple uses, indicating good stability and minimal leaching of the active sites. mdpi.com For instance, a carbon-based solid sulfonic acid catalyst, AC-Ph-SO3H, maintained a conversion rate of over 80% after three reuses in an esterification reaction. frontiersin.org

In continuous-flow systems, solid acid catalysts like m-phenolsulfonic acid-formaldehyde resin have demonstrated remarkable stability, maintaining catalytic activity for several weeks in the Ritter reaction for amide synthesis. acs.orgacs.org This long-term stability is highly desirable for industrial applications.

However, a common challenge with some solid acid catalysts is a gradual loss of activity over several cycles, which can be attributed to the leaching of acid groups or the deposition of organic matter on the catalyst surface. mdpi.comresearchgate.net Therefore, ongoing research focuses on developing more robust and stable catalyst systems to further enhance their reusability and industrial viability.

Catalyst SystemReactionReusabilityReference
Silica-supported sulfonic acidsEsterification of levulinic acidAt least 6 cycles with preserved activity nih.gov
Calix[n]arene sulfonic acidsAllylic alkylation in water7 cycles with high yields (92-96%) rsc.org
m-Phenolsulfonic acid-formaldehyde resinRitter reaction (continuous flow)Stable for at least 2 weeks acs.orgacs.org
AC-Ph-SO3H (carbon-based)Esterification of palmitic acid3 reuses with over 80% conversion frontiersin.org
Poly(4-styrenesulfonic acid)Hydrolysis of polyethylene (B3416737) terephthalateRecoverable and reusable dntb.gov.ua

Applications in Advanced Materials Science and Engineering

Polymer Chemistry and Functional Polymer Systems

Naphthalene (B1677914) sulfonic acid derivatives are integral to the development of functional polymer systems, offering unique properties that enhance conductivity, dispersibility, and ion separation capabilities.

Conductive polymers like polypyrrole (PPy) have garnered attention for their environmental stability, high conductivity, and biocompatibility. mdpi.com However, their processability is often a challenge. Sulfonic acid derivatives, such as dodecylbenzene (B1670861) sulfonic acid and β-naphthalene sulfonic acid (NSA), are employed as dopants to improve the solubility and conductivity of PPy. mdpi.comresearchgate.net The large size of these dopant anions helps to isolate the PPy molecular chains, which reduces inter- and intra-chain interactions. mdpi.com

In a study involving the synthesis of PPy blends, NSA was used as a dopant, and the resulting polymer blend (PPy-NSA) was characterized for its thermal and transport properties. researchgate.net The introduction of organic acid dopants can facilitate more convenient charge transfer, leading to improved utilization of the active material and enhanced electrochemical performance. electrochemsci.org Research has shown that appropriately selecting organic dopants is crucial for achieving excellent electrochemical properties in conductive polymers used as electrode materials. electrochemsci.org

Table 1: Properties of Polypyrrole Doped with Sulfonic Acids

Dopant Resulting Polymer Key Findings Reference
β-naphthalene sulfonic acid (NSA) PPy-NSA Characterized for thermal behavior and transport properties. researchgate.net
Dodecylbenzene sulfonic acid (DBSA) PPy-DBSA Improves solubility by isolating polymer chains. mdpi.com
9,10-anthraquinone-2-sulfonic acid sodium salt (AQS) PPy/AQS Improved specific capacitance and long-cycle stability compared to PPy/ClO-4. researchgate.net

Naphthalene sulfonic acid formaldehyde (B43269) condensates (NSFCs), also known as TAMOL or NNO, are anionic surfactants with excellent wetting, emulsifying, and dispersing properties. researchgate.netresearchgate.net These properties make them highly valuable in various industrial applications, including as dispersants for coatings, dyes, and cement. researchgate.netresearchgate.netresearchgate.net

NSFCs function by adsorbing onto the surface of particles, such as pigments or cement, and providing stability through electrosteric repulsion. ligninchina.com This prevents the agglomeration of particles and ensures a stable, uniform dispersion. ligninchina.com In the dye industry, they are used as diffusion additives and stabilizers. ligninchina.com For coatings and paints, NSFCs enhance color strength, gloss, and opacity while preventing pigment flocculation. ligninchina.com In the construction industry, they act as water reducers in cement, improving the workability and strength of concrete. researchgate.netresearchgate.netresearchgate.net The effectiveness of NSFCs as dispersants is influenced by their degree of condensation, with higher molecular weight condensates generally providing better diffusion effects. researchgate.net

Table 2: Applications of Naphthalene Sulfonic Acid Formaldehyde Condensates (NSFCs)

Industry Application Function Reference
Coatings & Paints Dispersant Stabilizes pigments, enhances color strength and gloss. ligninchina.com
Dyes & Textiles Dispersing Agent, Dyeing Auxiliary Prevents dye aggregation, aids in uniform dyeing. ligninchina.comaydoublecircle.com
Construction Cement Water Reducer Improves workability and strength of concrete. researchgate.netresearchgate.netresearchgate.net
Agriculture Pesticide Dispersant Improves dispersibility and solubility of pesticides. aydoublecircle.com
Rubber Latex Stabilizer Stabilizes rubber emulsions. ligninchina.com

Sulfonated polymers are extensively used in the fabrication of membranes for ion separation due to their ability to introduce charged functional groups. A notable example is sulfonated poly(ether ether ketone) (sPEEK), which is developed as a lower-cost alternative to materials like Nafion for applications such as fuel cells and bioelectrochemical systems. mdpi.comscilit.comresearchgate.net

The process of sulfonation introduces sulfonic acid groups (–SO₃H) into the polymer backbone, which increases the material's hydrophilicity and facilitates the transport of cations. mdpi.comresearchgate.net The degree of sulfonation (DS) is a critical parameter that can be controlled by adjusting reaction conditions like temperature and time, and it directly influences the membrane's ion exchange capacity (IEC), water uptake, and conductivity. mdpi.comresearchgate.netnih.gov For instance, sPEEK membranes with an IEC in the range of 1–2.5 mequiv/g are considered suitable for bioelectrical systems. mdpi.com Research has shown that sPEEK membranes can achieve conductivities in the range of 10⁻³ S cm⁻¹, making them viable for various electrochemical applications. mdpi.comscilit.comresearchgate.net Furthermore, introducing naphthalene units into sulfonated copolymers can enhance properties like hydrogen gas barrier and mechanical toughness, even at high IEC values. mdpi.com

Table 3: Properties of Sulfonated Polymer Membranes

Polymer Sulfonation Conditions Key Properties Application Reference
Poly(ether ether ketone) (PEEK) 60 °C for 6 hours IEC: 1–2.5 mequiv/g, Conductivity: 10⁻³ S cm⁻¹ Bioelectrochemical systems mdpi.comscilit.comresearchgate.net
Naphthalene containing Poly(arylene Ether Ketone) Ni(0)-catalyzed coupling reaction High IEC (>2.4 meq g⁻¹), good H₂ barrier, high proton selectivity Proton exchange membrane water electrolysis mdpi.com
Sulfonated Polyimides (SPIs) N/A High proton conductivity, low methanol (B129727) permeability Fuel cells researchgate.net

Polymer inclusion membranes (PIMs) are a type of liquid membrane that has gained attention for its stability and efficiency in selective ion separation. mdpi.com In PIMs, an ion carrier is immobilized within a polymer matrix, often along with a plasticizer. mdpi.comnih.gov Sulfonic acid derivatives, such as dinonylnaphthalene (B12650604) sulfonic acid (DNNSA), have proven to be effective ion carriers in PIMs for the selective separation of heavy metal ions like Pb(II) and Co(II). mdpi.comnih.govdeswater.comdeswater.com

In one study, PIMs composed of poly(vinyl chloride) (PVC), DNNSA as the carrier, and a plasticizer demonstrated high efficiency (96–99% after 4 hours) in transporting Pb(II) ions. mdpi.comnih.gov The optimal concentration of the DNNSA carrier was found to be around 15% by weight. mdpi.comnih.govdeswater.com The transport kinetics in these systems typically follow a first-order reaction, which is characteristic of a facilitated transport mechanism. mdpi.comnih.govresearchgate.net The performance of these PIMs is associated with the immobilization of the carrier within the membrane, which contributes to their stability and long lifespan. mdpi.comnih.gov

Table 4: Performance of Polymer Inclusion Membranes (PIMs) with Sulfonic Acid Carriers

Target Ion Polymer Matrix Ion Carrier Key Findings Reference
Pb(II) Poly(vinyl chloride) (PVC) Dinonylnaphthalene sulfonic acid (DNNSA) 96-99% transport efficiency after 4 hours; optimal carrier concentration of 15% wt. mdpi.comnih.gov
Co(II) Cellulose (B213188) triacetate Dinonylnaphthalene sulfonic acid (DNNSA) Most efficient extraction with 15% wt. DNNSA; addition of SiO₂ and TiO₂ nanoparticles enhanced extraction. deswater.comdeswater.com

Surface Science and Interfacial Phenomena

Alkylnaphthalene sulfonic acids and their salts are recognized for their excellent performance as anionic surfactants and wetting agents. sigmaaldrich.comchemicalindustriessecrets.com These compounds effectively reduce the surface tension of liquids, which is a crucial property in numerous industrial processes. chemicalindustriessecrets.com Their applications span across detergents, textile processing, paints, and agricultural formulations. chemicalindustriessecrets.comzjzgchem.com

Sodium butylnaphthalene sulfonate, for example, is used as a wetting agent in the textile, printing, and dyeing industries. zjzgchem.comunilongindustry.com In agriculture, alkyl naphthalene sulfonates are used in pesticide formulations to improve the coverage and effectiveness of the active ingredients. zjzgchem.comgoogle.com They are valued for their stability in acidic and alkaline conditions, tolerance to hard water, and stability at high temperatures. sigmaaldrich.comneaseco.com The synthesis of these surfactants often involves the reaction of naphthalene with an alcohol in the presence of a sulfonating agent like oleum. chemicalindustriessecrets.com

Hydrotrope Functionality

1-Butylnaphthalene-2-sulfonic acid is classified as an alkyl naphthalene sulfonate, a class of compounds recognized for their hydrotropic capabilities. chemicalindustriessecrets.comtaylorfrancis.comneaseco.com A hydrotrope is a substance that enhances the solubility of hydrophobic compounds in aqueous solutions. wikipedia.org Unlike typical surfactants, the hydrophobic part of a hydrotrope is generally too small to cause spontaneous self-aggregation into micelles at a distinct critical concentration. wikipedia.org Instead, they function by other means, often involving a gradual, step-wise self-aggregation process or by altering the structure of the solvent to better accommodate the solute. wikipedia.org

The structure of this compound, featuring a hydrophobic butyl-naphthalene group and a hydrophilic sulfonic acid group, is characteristic of an amphiphilic molecule. ontosight.ai This amphiphilicity is central to its function as a hydrotrope. The general mechanism for hydrotropy in alkyl naphthalene sulfonates involves increasing the solubility of poorly soluble substances, modifying the viscosity of formulations, and raising the cloud point of nonionic surfactant solutions. taylorfrancis.comresearchgate.net The cloud point is the temperature at which a nonionic surfactant solution becomes cloudy as it phase-separates. By raising this temperature, hydrotropes like alkyl naphthalene sulfonates enhance the stability and clarity of detergent and cleaning formulations over a wider temperature range. researchgate.net

Property Description Relevance to this compound
Solubilization Increases the solubility of hydrophobic or poorly water-soluble compounds in water. wikipedia.orgThe amphiphilic structure allows it to interact with insoluble compounds, enhancing their dispersion in aqueous media. ontosight.ai
Cloud Point Elevation Raises the temperature at which nonionic surfactant solutions become cloudy and phase-separate. researchgate.netImproves the stability and effective temperature range of cleaning and detergent formulations. researchgate.net
Viscosity Modification Alters the viscosity of liquid formulations, which is critical for product performance and stability. taylorfrancis.comresearchgate.netEnables the creation of more concentrated and physically stable liquid products. wikipedia.org
Surface Tension Reduction Lowers the surface tension of water, contributing to wetting and dispersing properties. chemicalindustriessecrets.comAlthough not its primary function like a surfactant, this property aids in various industrial applications, including cleaners and textile processing. chemicalindustriessecrets.comneaseco.com

Design of Ion Exchange Materials for Selective Separation Processes

The sulfonic acid (-SO₃H) group is the functional component in strong cation exchange resins. sigmaaldrich.com These materials are insoluble, cross-linked polymers that can exchange their mobile positive ions for other positive ions in a surrounding solution. sigmaaldrich.com The presence of the sulfonic acid group on this compound makes it a prime candidate for incorporation into polymers to create specialized ion exchange materials.

The design of ion exchange materials for selective separation involves attaching specific functional groups to a stable, porous support structure, such as a polystyrene-divinylbenzene (PS-DVB) copolymer. sigmaaldrich.comgoogle.com By functionalizing such a polymer with this compound, a strong cation exchanger is produced. The performance and selectivity of this resin are determined not only by the sulfonic acid group but also by the unique characteristics of the butylnaphthalene moiety.

The bulky and hydrophobic nature of the butylnaphthalene group can be leveraged to achieve selective separations. Key design considerations include:

Steric Hindrance: The size and shape of the butylnaphthalene group can create specific binding sites that selectively admit or exclude certain ions based on their size and geometry.

Hydrophobic Interactions: The aromatic naphthalene ring and the aliphatic butyl chain can engage in non-polar interactions with specific organic molecules or metal-organic complexes, enhancing the resin's affinity for them. This can be used to separate organic pollutants from aqueous streams. deswater.com

Hydrophilic-Hydrophobic Balance: The balance between the hydrophilic sulfonic acid groups and the hydrophobic polymer structure influences the resin's interaction with the solvent and target ions. rsc.org Adjusting this balance can optimize the selectivity for specific esterification or acylation reactions when the material is used as a solid acid catalyst. rsc.org

Research has shown that functionalizing materials like silica (B1680970), titania, and various polymers with sulfonic acid groups creates effective solid acid catalysts and ion exchangers. mdpi.comresearchgate.net The selectivity of these materials is often influenced by the nature of the organic linker to which the sulfonic acid is attached. rsc.org Therefore, an ion exchange resin functionalized with this compound could be designed for targeted applications, such as the removal of specific metal ions or the separation of aromatic organic compounds from industrial wastewater. deswater.com

Design Parameter Influence on Material Properties Application in Selective Separation
Functional Group Provides strong acidic sites for cation exchange. sigmaaldrich.comEnables the binding and exchange of positive ions from a solution.
Organic Moiety (Butylnaphthalene) Introduces hydrophobicity and specific steric properties to the exchange site. deswater.comEnhances selectivity for specific organic molecules or large ions through secondary interactions. deswater.comrsc.org
Polymer Support Determines the mechanical stability, porosity, and overall surface area of the resin. sigmaaldrich.comControls access of the target ions to the exchange sites and influences diffusion rates. nih.gov
Cross-linking Density Affects the swelling behavior, pore size, and rigidity of the resin. sigmaaldrich.comFine-tunes the selectivity by controlling the flexibility and size of the polymeric network.

Environmental Science and Bioremediation Research

Microbial Degradation Pathways of Naphthalene (B1677914) Sulfonic Acids (e.g., by Arthrobacter sp. and Comamonas sp.)

The microbial breakdown of naphthalene sulfonic acids is a key area of bioremediation research. While information specific to the 1-butyl substituted form is limited, studies on related naphthalene sulfonates provide insight into the metabolic capabilities of certain bacterial genera.

Several bacterial species have demonstrated the ability to utilize naphthalene sulfonic acids as a sole source of carbon and energy. nih.gov For instance, two bacterial strains, identified as Arthrobacter sp. 2AC and Comamonas sp. 4BC, were isolated from activated sludge that had been exposed to tannery wastewater and were capable of degrading naphthalene-2-sulfonic acid (2-NSA). nih.gov Both strains could completely break down 100 mg/L of 2-NSA within 33 hours, not only in a minimal salt medium but also in non-sterile tannery wastewater. nih.gov This indicates their ability to compete with native microorganisms. nih.gov

The degradation process by these strains involves different catabolic pathways. Research indicates that Comamonas sp. 4BC produces a principal metabolite with a molecular weight of 174, which was not detected when Arthrobacter sp. 2AC was used. nih.gov This suggests distinct mechanisms of breakdown between the two strains. nih.gov The carbon balance analysis showed that 75-90% of the initial total organic carbon from 2-NSA was mineralized into carbon dioxide, with 3-10% being converted into biomass. nih.gov

In a broader context, the microbial degradation of naphthalene sulfonates often begins with a dioxygenase enzyme that hydroxylates the aromatic ring. nih.govfrontiersin.org This initial step leads to the formation of a dihydrodiol, which then spontaneously eliminates the sulfite (B76179) group to yield 1,2-dihydroxynaphthalene. nih.govfrontiersin.org This intermediate is then funneled into the classical naphthalene degradation pathway. nih.govfrontiersin.org Mixed bacterial communities have also been shown to be effective, where one species performs the initial desulfonation and excretes intermediates that other members of the consortium can then metabolize. nih.govfrontiersin.org

Bacterial Strain Substrate Key Findings
Arthrobacter sp. 2ACNaphthalene-2-sulfonic acid (2-NSA)Degraded 100% of 100 mg/L 2-NSA within 33 hours; did not produce the major metabolite seen with Comamonas sp. 4BC. nih.gov
Comamonas sp. 4BCNaphthalene-2-sulfonic acid (2-NSA)Degraded 100% of 100 mg/L 2-NSA within 33 hours; produced a principal metabolite with a molecular weight of 174. nih.gov
Pseudomonas spp.Naphthalene sulfonic acidsInitiate metabolism via double hydroxylation of the sulfonated ring, leading to desulfonation. nih.govfrontiersin.org

Bioreactor Design and Optimization for Wastewater Treatment

The development of effective bioreactors is crucial for treating industrial effluents containing naphthalene sulfonic acids. Research has focused on designs that enhance microbial activity and the contact between the microorganisms and the pollutant.

One successful approach involves the use of a granular activated carbon (GAC) fixed-bed bioreactor. A study utilizing Arthrobacter globiformis and Comamonas testosteroni demonstrated that GAC serves as an excellent support for microbial colonization. nih.gov The GAC adsorbs the naphthalene-2-sulfonic acid from the wastewater, making it available for the bacteria to degrade. nih.gov This combination of physical adsorption and biological degradation significantly increased the removal efficiency and the operational lifespan of the GAC bed from 40 to over 120 days. nih.gov A small-volume reactor with just 15g of GAC was able to treat tannery wastewater containing 100 mg/L of 2-NSA for at least 120 days without needing regeneration. nih.gov

Other bioreactor designs have also been explored. An up-flow anoxic-aerobic continuous flow bioreactor using Pseudomonas aeruginosa showed high efficiency in naphthalene degradation, reaching up to 96% removal under optimal pH conditions between 7 and 8. nih.gov Another design, a roller bioreactor using inert glass beads as a surface for microbial growth, also showed enhanced naphthalene biodegradation rates compared to a system without the beads. researchgate.net For a 300 mg/L naphthalene concentration, complete degradation took four days with glass beads, compared to seven days without. researchgate.net

Bioreactor Type Microorganism(s) Pollutant Key Optimization/Design Feature Removal Efficiency
Granular Activated Carbon (GAC) Fixed-Bed nih.govArthrobacter globiformis, Comamonas testosteroniNaphthalene-2-sulfonic acidGAC acts as both adsorbent and microbial support, increasing bioavailability.100% removal of 100 mg/L for >120 days. nih.gov
Up-flow Anoxic-Aerobic Continuous Flow nih.govPseudomonas aeruginosaNaphthaleneOptimized pH (7-8) and bacterial dose.Up to 96% naphthalene degradation. nih.gov
Roller Bioreactor with Glass Beads researchgate.netMixed culture from sewage sludgeNaphthaleneInert glass beads provide a large surface area for biofilm formation.Complete degradation of 300 mg/L in 4 days (vs. 7 days without beads). researchgate.net

Assessment of Environmental Persistence and Transformation Products

Understanding the environmental persistence of 1-butylnaphthalene-2-sulfonic acid and its potential transformation products is critical for a complete environmental risk assessment. The sulfonate group generally increases a compound's persistence in the environment. nih.gov

Sulfonated aromatic compounds are xenobiotics that often resist biodegradation and can accumulate to toxic levels. nih.gov Their high water solubility facilitates their transport through wastewater treatment plants and into aquatic ecosystems. nih.gov Research on related compounds like 2-naphthalene sulfonate has shown it can be toxic to aquatic organisms. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Mechanical Analysis of Electronic Structure and Reactivity (e.g., Density Functional Theory, DFT)

A DFT analysis of 1-butylnaphthalene-2-sulfonic acid would typically involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived. Key molecular properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. spectroscopyonline.com A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. spectroscopyonline.com For this compound, the sulfonic acid group would be expected to be a region of high negative potential, while the aromatic rings and the butyl group would have varying potentials that influence their reactivity.

Furthermore, DFT calculations can be used to compute various reactivity descriptors. These descriptors help in understanding and predicting the chemical behavior of the molecule.

Table 1: Predicted Reactivity Descriptors from DFT Analysis

DescriptorPredicted Significance for this compound
Ionization Potential (IP) Energy required to remove an electron; relates to the molecule's ability to act as an electron donor.
Electron Affinity (EA) Energy released when an electron is added; relates to the molecule's ability to act as an electron acceptor.
Electronegativity (χ) The tendency of the molecule to attract electrons.
Chemical Hardness (η) A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S) The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) A measure of the molecule's ability to act as an electrophile.

This table is illustrative and based on general principles of DFT analysis of organic sulfonic acids. Actual values would require specific calculations.

DFT studies on similar molecules, such as the esterification of benzenesulfonic acid, have shown that computational methods can effectively model reaction mechanisms and determine activation barriers for different pathways. rsc.orgresearchgate.net A similar approach for this compound could provide insights into its role in various chemical transformations.

Molecular Dynamics Simulations for Mechanistic Insights and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound, capturing its movements and interactions with its environment over time. While specific MD studies on this compound are not available, the principles can be understood from simulations of related systems, such as naphthalenes and surfactants.

MD simulations model the molecule as a collection of atoms connected by bonds, with their motions governed by a force field. These simulations can provide detailed information about:

Conformational Dynamics: The butyl chain attached to the naphthalene (B1677914) ring is flexible and can adopt various conformations. MD simulations can explore the potential energy surface of these conformations and determine the most populated states.

Solvation: In a solvent like water, MD can model how solvent molecules arrange around the polar sulfonic acid head and the nonpolar naphthalene and butyl tail, providing insights into its solubility and aggregation behavior.

Intermolecular Interactions: In condensed phases, MD simulations can reveal how molecules of this compound interact with each other. This is particularly relevant for understanding its properties as a potential surfactant or in the solid state. Simulations can quantify interactions such as hydrogen bonding involving the sulfonic acid group and π-π stacking of the naphthalene rings.

For instance, MD simulations of naphthalene-dipeptide systems have been used to understand the molecular packing in self-assembled structures. sielc.com A similar approach could be used to study the aggregation of this compound in solution, which is relevant to its potential applications in materials science.

Prediction of Spectroscopic Signatures for Characterization

Computational methods can predict spectroscopic signatures, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for the experimental characterization of this compound.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, the predicted IR spectrum would show characteristic bands for its different functional groups.

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Reference
O-H (in SO₃H)Stretching3200 - 3600 (broad) researchgate.net
C-H (aromatic)Stretching3000 - 3100 astrochemistry.org
C-H (aliphatic)Stretching2850 - 2960 astrochemistry.org
C=C (aromatic)Stretching1450 - 1600 researchgate.net
S=O (in SO₃H)Asymmetric & Symmetric Stretching1340 - 1440 and 1150 - 1200 researchgate.net
C-S (in SO₃H)Stretching650 - 750 researchgate.net

The NIST WebBook provides IR spectra for 1-naphthalenesulfonic acid and naphthalene-2-sulfonic acid, which can serve as a basis for comparison. nist.govchemicalbook.com The spectrum of this compound would be expected to be a combination of the features of the naphthalene-2-sulfonic acid core and the additional C-H stretching and bending vibrations from the butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using computational methods. These calculations involve determining the magnetic shielding of each nucleus in the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the naphthalene ring, which would be influenced by the electron-withdrawing sulfonic acid group and the electron-donating butyl group. The protons of the butyl chain would appear in the aliphatic region of the spectrum. Similarly, the ¹³C NMR spectrum would show characteristic signals for the different carbon atoms in the molecule. The ChemicalBook database contains ¹H NMR data for 1-naphthalenesulfonic acid and its sodium salt, which can provide a reference for the expected chemical shifts of the aromatic protons. chemicalbook.comchemicalbook.com

Acidity Function Studies of Sulfonic Acid Systems

The acidity of highly concentrated acid solutions is often measured using the Hammett acidity function (H₀), which extends the concept of pH to non-aqueous or highly concentrated systems. chemeurope.comwikipedia.org Sulfonic acids are strong acids, and their acidity can be further enhanced in certain solvent systems, sometimes reaching the level of superacids. libretexts.org

The Hammett acidity function is defined by the equation:

H₀ = pK(BH⁺) + log([B]/[BH⁺])

where B is a weak indicator base and BH⁺ is its conjugate acid. wikipedia.org A more negative H₀ value indicates a stronger acid system. For example, pure sulfuric acid has an H₀ of -12. wikipedia.orglibretexts.org

While specific H₀ measurements for this compound are not documented, it is expected to be a strong acid due to the electron-withdrawing nature of the sulfonyl group attached to the naphthalene ring system. The acidity of sulfonic acids is a key factor in their use as catalysts in various organic reactions.

Studies on various strong acid systems have determined their Hammett acidity values, providing a scale to compare their proton-donating ability.

Table 3: Hammett Acidity (H₀) for Selected Strong Acids

AcidH₀ ValueReference
Perchloric Acid (HClO₄)-13.0 libretexts.org
Trifluoromethanesulfonic Acid (CF₃SO₃H)-14.1
Fluorosulfuric Acid (FSO₃H)-15.1
Magic Acid (HSO₃F-SbF₅)> -23
Pure Sulfuric Acid (H₂SO₄)-12.0 wikipedia.orglibretexts.org

The acidity of this compound would likely be influenced by the electronic effects of the butyl group and the naphthalene core, but it is expected to fall within the range of strong organic sulfonic acids. The study of its acidity function would be crucial for applications where its protonating power is critical.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-butylnaphthalene-2-sulfonic acid. Both ¹H and ¹³C NMR would be employed to confirm the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide definitive information about the substitution pattern. It would show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the aliphatic protons of the butyl group. The chemical shifts (δ) and coupling patterns of the aromatic protons are particularly diagnostic for confirming the 1,2-substitution. The butyl group would exhibit characteristic signals corresponding to the methyl (CH₃) and three methylene (B1212753) (CH₂) groups. The integration of these signals would confirm the ratio of protons, thereby verifying the presence of a single butyl substituent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing the number of unique carbon environments. This allows for the confirmation of the 14 carbon atoms in the molecule: ten for the naphthalene ring and four for the butyl chain. The chemical shifts of the carbon atoms directly bonded to the sulfonic acid group and the butyl group would be key identifiers.

Purity assessment via NMR is achieved by comparing the integral of the compound's signals to those of any impurities present. A highly pure sample would show only the signals corresponding to this compound and the deuterated solvent.

Table 1: Predicted ¹H NMR Data for Key Functional Groups

Functional Group Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons (Naphthalene) 7.0 - 9.0 Multiplets, Doublets
Aliphatic Protons (-CH₂-) 1.3 - 3.0 Multiplets

Note: Data is predicted based on general values for similar structures. Specific shifts and coupling constants would require experimental measurement.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula is C₁₄H₁₆O₃S, giving a monoisotopic mass of approximately 264.08 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. In a typical mass spectrum, a prominent peak for the molecular ion [M]⁺ or, more commonly in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 263.07, would be observed.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information. A common fragmentation pathway for alkylnaphthalenesulfonic acids involves the loss of the alkyl chain. For instance, analysis of butylated naphthalenesulfonic acid isomers has shown a characteristic neutral loss of 56 Da, corresponding to the butene (C₄H₈) fragment from the butyl group ([M-56]⁺). nih.gov Another key fragmentation would be the loss of SO₃ (80 Da), a characteristic fragmentation of sulfonic acids.

Table 2: Expected Mass Spectrometry Fragments for this compound

Ion m/z (approximate) Description
[C₁₄H₁₅O₃S]⁻ 263.07 [M-H]⁻ (Deprotonated molecule)
[C₁₀H₇O₃S]⁻ 207.01 Loss of butyl group [M-C₄H₈-H]⁻
[C₁₄H₁₅]⁺ 183.12 Loss of SO₃H group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would show key absorption bands confirming its structure. Data from the parent compound, naphthalene-1-sulfonic acid, shows characteristic peaks that would also be expected here. nist.gov

O-H Stretch: A very broad and strong absorption between 2500-3300 cm⁻¹ is characteristic of the sulfonic acid hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group appear just below 3000 cm⁻¹.

S=O Stretches: Strong, asymmetric and symmetric stretching vibrations for the sulfonyl group (S=O) are expected in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the naphthalene ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-electron system of the naphthalene ring. The spectrum of naphthalene and its derivatives typically shows two main absorption bands, the ¹Lₐ and ¹Lₙ bands, which arise from π→π* transitions. researchgate.net For naphthalene-1-sulfonic acid, UV absorption maxima are observed around 280-330 nm. nist.gov The presence of the butyl and sulfonic acid groups on the naphthalene ring will cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted naphthalene.

Chromatographic Techniques for Separation and Molecular Weight Distribution (e.g., Gel Permeation Chromatography, GPC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or isomers, and for analyzing polymers derived from it.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a primary method for the analysis and purification of naphthalenesulfonic acids. sielc.com A C18 column with a mobile phase consisting of an aqueous buffer (like phosphoric acid) and an organic solvent (like acetonitrile) would effectively separate this compound from other isomers and impurities based on polarity. Detection is typically achieved using a UV detector set to a wavelength where the naphthalene ring absorbs strongly.

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is used to separate molecules based on their size in solution. ufl.edu While GPC is most commonly used for high molecular weight polymers, it can also be applied to separate mixtures of low molecular weight compounds like naphthalenesulfonic acid derivatives. lcms.cz This technique is particularly valuable for analyzing the molecular weight distribution of polymeric materials derived from the condensation of this compound with agents like formaldehyde (B43269).

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) for Material Morphology and Crystalline Structure

When this compound is in a solid or semi-crystalline state, XRD and SEM are used to characterize its physical form.

X-ray Diffraction (XRD): XRD is the definitive technique for determining the crystalline structure of a solid material. If this compound can be prepared as a crystalline solid, its XRD pattern would show a series of sharp peaks at specific diffraction angles (2θ). This pattern is a unique fingerprint of its crystal lattice structure. For amorphous or poorly crystalline samples, XRD would show broad, diffuse humps instead of sharp peaks.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and topography of a solid material. An SEM analysis of solid this compound would provide high-magnification images of its particle shape, size, size distribution, and surface texture. This is valuable for quality control in applications where the physical form of the solid material is important.

Table of Compounds Mentioned

Compound Name
This compound
Naphthalene-1-sulfonic acid
Naphthalene-2-sulfonic acid
Formaldehyde
Acetonitrile (B52724)
Phosphoric acid

Future Research Perspectives and Interdisciplinary Opportunities

Rational Design of Next-Generation 1-Butylnaphthalene-2-sulfonic Acid Derivatives

The targeted design of novel derivatives of this compound is a key area for future development, aiming to enhance specific properties for tailored applications. This involves a systematic approach to modifying the molecular structure and understanding the resulting changes in functionality.

The synthesis of these next-generation derivatives can be guided by these computational insights. Researchers are developing practical methods for creating new, axially chiral sulfonic acids from commercially available starting materials, allowing for the production of specific enantiomers. nih.gov The goal is to establish clear structure-activity relationships (SAR), which describe how a molecule's chemical structure correlates with its functional or biological activity. nih.gov By examining the effects of various substituents on the naphthalene (B1677914) ring or the butyl chain, chemists can fine-tune the molecule's properties, such as its antibacterial activity or catalytic efficiency. nih.gov

Table 1: Computational and Synthetic Design Approaches for Naphthalene Sulfonic Acid Derivatives

Research Area Technique/Method Objective Relevant Findings
Molecular Modeling Density Functional Theory (DFT) Predict molecular electronic and structural properties. researchgate.net Used to analyze orbital interactions and the influence of functional groups on molecular characteristics. researchgate.net
Binding Prediction In-silico Molecular Docking Predict the binding capabilities and affinity of molecules to specific protein sites. researchgate.net Novel naphthalene-2-sulfonic acid derivatives showed significant mean binding affinity to target proteins. researchgate.net
Chiral Synthesis Diastereomeric Salt Formation To isolate specific enantiomers of new axially chiral sulfonic acids. nih.gov Enables the development of stereospecific catalysts and functional molecules. nih.gov

| Functional Analysis | Structure-Activity Relationship (SAR) | To determine how different substituents affect the compound's antibacterial or catalytic performance. nih.gov | Examination of various 4-substituents on 2-azetidinone-1-sulfonic acid derivatives revealed significant effects on antibacterial activity. nih.gov |

Integration into Advanced Catalytic Cycles for Sustainable Chemical Production

The sulfonic acid group is a strong Brønsted acid, making this compound and its derivatives promising candidates for acid catalysts in various organic reactions. Their integration into advanced catalytic cycles is particularly relevant for developing sustainable chemical processes.

Homogeneous and Heterogeneous Catalysis: Sulfonic acid-functionalized catalysts are effective in a range of reactions. For example, trifluoromethanesulfonic acid has demonstrated high efficiency in the alkylation of naphthalene with n-butene to produce multi-butylnaphthalenes, which are used as high-performance lubricating oils. mdpi.com This process achieves high conversion of naphthalene (up to 98.5%) under optimized conditions. mdpi.com Similarly, sulfonic acid-functionalized ionic liquids (SAILs) have been successfully synthesized and used as reusable catalysts for the esterification of fatty acids with bioethanol, a key step in biodiesel production. mdpi.com

The development of continuous-flow microreaction systems represents a significant advancement for intensifying these catalytic processes. rsc.org Such systems allow for rapid mixing and precise temperature control, enabling high yields (>99%) of products like alkylated naphthalene in very short reaction times (within 60 seconds) at mild temperatures. rsc.org The ability to control the degree of substitution on the naphthalene ring by adjusting reaction parameters adds another layer of sophistication to the synthesis of tailored chemical products. rsc.org

Table 2: Catalytic Applications of Sulfonic Acid Derivatives in Chemical Synthesis

Catalyst Type Reaction Key Findings Sustainability Aspect
Trifluoromethanesulfonic Acid Alkylation of naphthalene with n-butene Naphthalene conversion of 98.5% and high selectivity towards multi-butylnaphthalenes. mdpi.com Production of high-performance lubricants. mdpi.com
Sulfonic Acid Functionalized Ionic Liquids (SAILs) Esterification of fatty acids with bioethanol High conversion of fatty acids into fatty acid ethyl esters (FAEEs) under microwave heating. mdpi.com Contributes to the production of biodiesel from waste oils. mdpi.com

| Me3NHCl–AlCl3 Ionic Liquid | Continuous-flow synthesis of long-chain alkylated naphthalene | High yield (>99%) achieved within 60 seconds at a mild temperature (30 °C). rsc.org | Intensified, efficient production with potential for easy scale-up and catalyst recycling. rsc.org |

Exploration of Bio-Inspired Applications and Environmental Technologies

The unique amphiphilic nature of this compound opens doors for its use in bio-inspired systems and environmental technologies. These applications leverage the interaction of the molecule with biological structures or environmental contaminants.

Biomimetic Systems and Environmental Remediation: Naphthalene sulfonic acid derivatives have been investigated as fluorescent probes in biomimetic systems. nih.gov For example, 8-anilino-1-naphthalenesulfonic acid (ANS) and its derivatives can be used to study the binding of proteins to liposomes, which serve as models for cell membranes. nih.gov By modifying the structure of these probes, their optical properties and lipophilicity can be enhanced, providing deeper insights into biological processes at the molecular level. nih.gov Such biomimetic systems are valuable in fields like drug delivery. nih.gov

In environmental technology, sulfonic acid functional groups are key to designing materials for contaminant removal. Researchers have developed sulfonic acid-functionalized zirconium-based metal-organic frameworks (Zr-MOFs). nih.gov These materials exhibit a high density of -SO3H active sites that show a strong affinity for certain pollutants. nih.gov This makes them highly effective for the rapid and selective removal of contaminants like radioactive Ba²⁺ from water, with a high adsorption capacity and potential for recycling. nih.gov

Table 3: Bio-Inspired and Environmental Applications of Sulfonic Acid Functionalized Compounds

Application Area Material/Compound Mechanism of Action Performance Highlight
Biomimetic Systems 8-Anilino-1-naphthalenesulfonic acid (ANS) derivatives Serve as fluorescent probes to monitor protein binding to liposome (B1194612) membranes. nih.gov Enhanced optical properties and lipophilicity allow for detailed study of protein-membrane interactions. nih.gov

| Environmental Remediation | Sulfonic acid functionalized Zr-MOFs | Strong affinity between high-density -SO3H active sites and Ba²⁺ ions. nih.gov | Rapid decontamination (< 5 min) of radioactive Ba²⁺ with high selectivity and adsorption capacity (60.8 mg g⁻¹). nih.gov |

Synergistic Approaches Combining Synthesis, Computation, and Application Studies

The most rapid and impactful progress in the field of this compound will come from synergistic approaches that tightly integrate different research disciplines. This involves creating a feedback loop where computational predictions guide synthetic efforts, and the results from application-based testing are used to refine the computational models.

This integrated workflow allows for a more efficient and targeted exploration of the vast chemical space of possible derivatives. For instance, a research cycle could begin with computational modeling (like DFT) to predict the catalytic activity or binding affinity of a set of novel this compound derivatives. researchgate.net The most promising candidates identified through this screening would then be synthesized. nih.gov These newly synthesized compounds would subsequently be tested in practical applications, such as in advanced catalytic cycles for producing sustainable chemicals or as materials for environmental remediation. mdpi.comnih.gov The experimental results would provide crucial data to validate and improve the initial computational models, leading to a more accurate and predictive design process for the next generation of molecules. This combination of synthesis, computation, and application accelerates the discovery and optimization of functional materials based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 1-butylnaphthalene-2-sulfonic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves sulfonation of naphthalene derivatives followed by alkylation. High-temperature sulfonation using concentrated sulfuric acid or oleum () can introduce the sulfonic acid group at the 2-position. Subsequent butylation may employ Friedel-Crafts alkylation or nucleophilic substitution, requiring precise control of catalysts (e.g., AlCl₃) and solvent polarity to minimize side reactions (e.g., isomerization or over-alkylation). Purity can be optimized via recrystallization or chromatography, with yield dependent on stoichiometric ratios and temperature gradients. Analytical techniques like HPLC or NMR should validate structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the butyl chain attachment and sulfonic acid positioning. Aromatic proton signals in the δ 7.5–8.5 ppm range and deshielding effects from the sulfonic acid group are key indicators ().
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) identifies the molecular ion peak (C₁₄H₁₆O₃S, m/z ≈ 264.08) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm monitors purity, especially for detecting unreacted naphthalene or alkylation byproducts .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

  • Methodological Answer : this compound is hygroscopic and may degrade under prolonged light exposure. Store in anhydrous conditions (desiccators) and use oxygen-free solvents (e.g., degassed DMSO or methanol) for dissolution. Solubility in polar aprotic solvents (e.g., DMF) facilitates reactions, while aqueous solubility (due to the sulfonic acid group) enables applications in catalysis or polymer science. Stability studies via TGA/DSC can identify decomposition thresholds ().

Advanced Research Questions

Q. What structural factors influence the acid strength and catalytic performance of this compound in heterogeneous systems?

  • Methodological Answer : The sulfonic acid group’s acidity (pKa ~1–2) is critical for catalysis. Steric effects from the butyl chain may reduce accessibility to active sites, necessitating surface area optimization (e.g., immobilization on mesoporous silica). Comparative studies with unsubstituted naphthalenesulfonic acids ( ) using titration (e.g., Hammett acidity) or kinetic assays (e.g., ester hydrolysis) can quantify acid strength. In situ FTIR or XPS may probe active site interactions .

Q. How can computational modeling resolve contradictions in structure-property relationships for this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict electronic effects of the butyl group on sulfonic acid reactivity. For example, charge distribution maps can explain discrepancies in catalytic activity between experimental and theoretical models. Molecular dynamics (MD) simulations assess solvation effects and aggregation behavior, addressing anomalies in solubility data ( ). Software like Gaussian or VASP is recommended for such analyses .

Q. What strategies mitigate degradation pathways in high-temperature applications (e.g., polymer electrolyte membranes)?

  • Methodological Answer : Degradation under thermal stress (e.g., >100°C) involves desulfonation or butyl chain cleavage. Accelerated aging tests ( ) with TGA-FTIR can identify volatile byproducts. Stabilization strategies include copolymerization with fluorinated polymers (mimicking PFSA membranes) or adding radical scavengers (e.g., Ce³⁺) to inhibit oxidative chain scission .

Q. How does this compound interact with biological systems, and what are its implications for environmental toxicity?

  • Methodological Answer : Ecotoxicity studies should follow OECD guidelines, using Daphnia magna or algal bioassays to assess acute/chronic effects. The sulfonic acid group’s polarity may enhance bioavailability, while the butyl chain could increase bioaccumulation potential. Compare with methylnaphthalene toxicology data ( ) to model structure-activity relationships. LC-MS/MS quantifies biodegradation intermediates in environmental matrices .

Methodological Notes

  • Contradictions in Data : Discrepancies in acidity or solubility may arise from impurities (e.g., residual sulfuric acid) or hydration states. Always cross-validate with multiple techniques (e.g., Karl Fischer titration for water content).
  • Safety Protocols : Follow OSHA guidelines () for handling corrosive sulfonic acids. Use PPE and fume hoods during synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.